molecular formula C25H16ClN5O B2714407 N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide CAS No. 374097-02-6

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide

Cat. No. B2714407
CAS RN: 374097-02-6
M. Wt: 437.89
InChI Key: GKOLASTZGRTADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide” is a chemical compound with the linear formula C27H18N6O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of quinoxalines, which includes compounds like “N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide”, has been intensively studied in the past . A large variety of synthetic methods for the synthesis of functionalized quinoxalines have been reported in literature .


Molecular Structure Analysis

The molecular structure of “N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide” is represented by the linear formula C27H18N6O3 . The molecular weight of this compound is 474.483 .

Scientific Research Applications

Neuroprotective Properties

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide belongs to a class of quinoxaline derivatives, compounds with potential neurological applications. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), a quinoxaline analog, is a potent inhibitor of the quisqualate subtype of the glutamate receptor. This compound has demonstrated neuroprotective properties against cerebral ischemia, particularly effective even when administered post-ischemic challenge (Sheardown et al., 1990).

Anticancer Applications

Quinoxaline derivatives like N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide have shown promise in cancer research. For example, certain quinoxaline compounds have been synthesized and evaluated for their antitumor activities, showing significant potential against various cancer cell lines (Noolvi et al., 2011). Additionally, specific quinoxaline derivatives have been found to induce apoptosis in cancer cells, which could be a valuable property in cancer treatment (Kemnitzer et al., 2008).

Antimicrobial Properties

Quinoxaline derivatives have also been investigated for their potential antimicrobial applications. For example, certain synthesized quinoxaline compounds have shown significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Gomaa et al., 2020).

Anti-Inflammatory Properties

In the field of anti-inflammatory research, quinoxaline derivatives have been identified as potential leads. Compounds like 2-(4-methyl-piperazin-1-yl)-quinoxaline have been designed and synthesized, showing significant anti-inflammatory properties in vivo, particularly in the carrageenan-induced paw-edema model in rats (Smits et al., 2008).

Antituberculosis Activity

Another significant area of application for quinoxaline derivatives is in the treatment of tuberculosis. Synthesized quinoxaline-2-carboxylate 1,4-dioxide derivatives have shown in vitro antituberculosis activity, with specific compounds demonstrating promising activity against Mycobacterium tuberculosis, including drug-resistant strains (Jaso et al., 2005).

Mechanism of Action

The mechanism of action of pyrrolo[3,2-b]quinoxaline derivatives, which includes “N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide”, has been studied . These compounds have shown a broad range of bioactivities .

Safety and Hazards

Sigma-Aldrich provides “N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Quinoxaline derivatives, including “N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide”, have valuable characteristics and marked biological activity, making them a subject of constant interest . Future research may focus on developing new and improved routes to these versatile compounds .

properties

IUPAC Name

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN5O/c26-19-11-5-4-10-17(19)25(32)30-23-18(14-27)22-24(29-21-13-7-6-12-20(21)28-22)31(23)15-16-8-2-1-3-9-16/h1-13H,15H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOLASTZGRTADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)NC(=O)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-2-chlorobenzamide

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